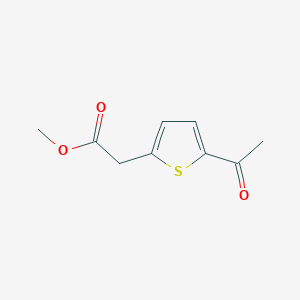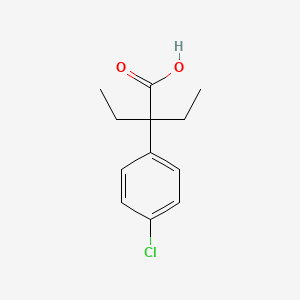
2-(4-Chlorophenyl)-2-ethylbutanoic acid
Overview
Description
The compound “2-(4-Chlorophenyl)-2-ethylbutanoic acid” appears to be a carboxylic acid derivative. It contains a butanoic acid backbone with an ethyl group and a 4-chlorophenyl group attached to the second carbon atom.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 4-chlorophenyl compound with a 2-ethylbutanoic acid derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would consist of a carboxylic acid group (-COOH), an ethyl group (-CH2CH3), and a 4-chlorophenyl group (a benzene ring with a chlorine atom at the 4-position) all attached to the same carbon atom.Chemical Reactions Analysis
As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds. This includes reactions with bases to form salts, reactions with alcohols to form esters, and decarboxylation under certain conditions.Physical And Chemical Properties Analysis
Again, without specific data, we can only make general predictions about the properties of this compound. As a carboxylic acid, it would be expected to exhibit acidic properties. The presence of the chlorine atom and the benzene ring could influence its polarity and solubility.Scientific Research Applications
Electronic and Non-Linear Optical Properties
The compound 2-(4-Chlorophenyl)-2-ethylbutanoic acid and its derivatives have been synthesized and studied for their electronic properties and potential applications in non-linear optics. One study synthesized derivatives through a Pd-catalyzed Suzuki cross-coupling reaction. The electronic properties, molecular orbital analysis, and non-linear optical properties of these compounds were investigated using various computational methods, revealing significant electronic and optical attributes (Nazeer et al., 2020).
Synthesis and Optical Properties
Research has also been conducted on the synthesis and optical properties of chlorophyll derivatives related to this compound. One study synthesized chlorophyll-a derivatives by appending a pyridyl group at the C3 position and investigated their optical properties. The synthesized derivatives exhibited intense fluorescence emission and significant spectral shifts, attributed to intramolecular π-conjugation (Yamamoto & Tamiaki, 2015).
Structural Redetermination
Structural redetermination studies have been carried out on compounds closely related to 2-(4-Chlorophenyl)-2-ethylbutanoic acid. These studies aim to provide high-precision structural data, essential for understanding the compound's properties and potential applications. For instance, the structure of 4-chloro-2′,4′,6′-triethylbenzophenone, a compound with structural similarities, was redetermined to reveal significant disorder in its structure (Takahashi, 2011).
Degradation and Environmental Impact Studies
Studies have also been focused on the degradation of chlorophenol compounds in aqueous solutions, assessing their environmental impact and exploring efficient degradation mechanisms. For example, research on the oxidative degradation of 4-chlorophenol at normal temperature and pressure has provided insights into potential pathways and mechanisms for environmental remediation (Liu, Fan, & Ma, 2014).
Safety And Hazards
The safety and hazards associated with a compound depend on many factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound.
Future Directions
The study of new compounds often involves investigating their synthesis, properties, and potential applications. This could include exploring more efficient synthesis methods, studying the compound’s reactivity and interactions with other compounds, and testing its effects in biological systems.
Please note that this is a general analysis based on the structure of the compound. For accurate information, specific experimental data and studies are needed. If you have a different compound or more specific information, feel free to ask!
properties
IUPAC Name |
2-(4-chlorophenyl)-2-ethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-3-12(4-2,11(14)15)9-5-7-10(13)8-6-9/h5-8H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXQQLGHQNYCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-ethylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



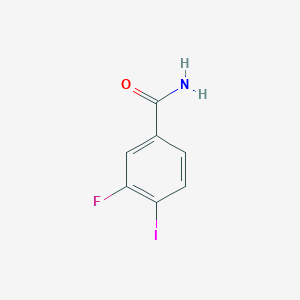
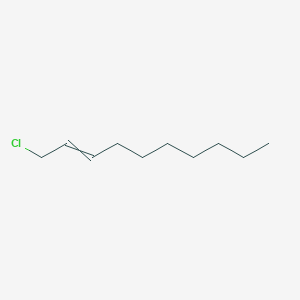
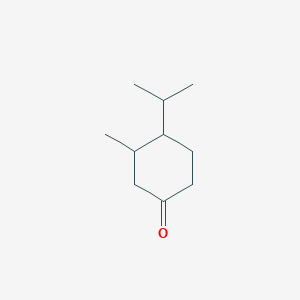
![1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1452486.png)
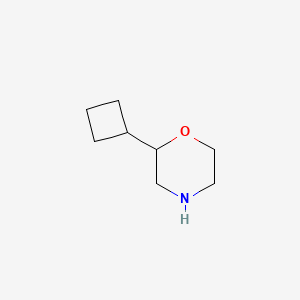
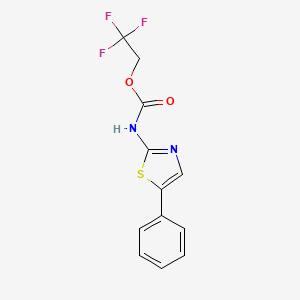
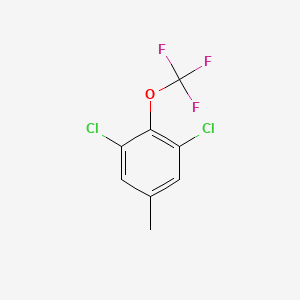
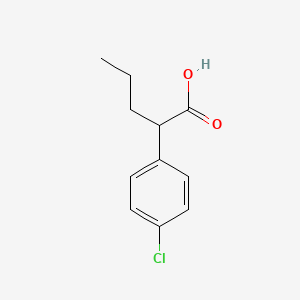
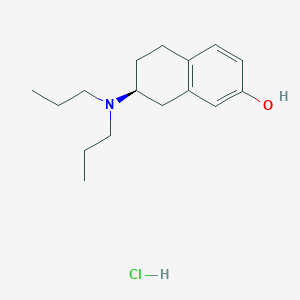
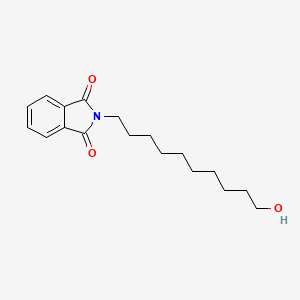
![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)
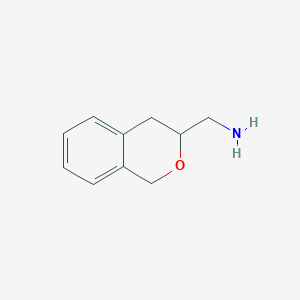
![methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine](/img/structure/B1452500.png)
